4-Acetamido Antipyrine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
4-Acetamido Antipyrine-d3 is a deuterium-labeled derivative of 4-Acetamido Antipyrine . The primary target of this compound is believed to be the Liver X receptor α (LXRα) . LXRα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.
Mode of Action
The compound interacts with its target, LXRα, by inhibiting its activity . This interaction results in changes in the expression of genes regulated by LXRα, which can affect various biological processes, including lipid metabolism and inflammation.
Pharmacokinetics
This compound is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Antipyrine in the body . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Analysis
Biochemical Properties
It is known that 4-Acetamido Antipyrine-d3 is a metabolite of Metamizol
Cellular Effects
It is suggested that deuterium-labeled compounds like this compound can affect the pharmacokinetic and metabolic profiles of drugs
Molecular Mechanism
It is known that deuterium-labeled compounds can be used as tracers for quantitation during the drug development process
Temporal Effects in Laboratory Settings
It is suggested that this compound and other deuterium-labeled compounds can affect the stability and degradation of drugs
Dosage Effects in Animal Models
Animal models are often used in the study of drug metabolism and pharmacokinetics
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido Antipyrine-d3 involves the incorporation of deuterium atoms into the molecular structure of 4-Acetamido Antipyrine. This process typically includes the following steps:
Deuteration of Starting Materials: The starting materials, such as 4-Acetamido Antipyrine, are subjected to deuteration using deuterium gas or deuterated reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the incorporation of deuterium atoms at the desired positions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale reactors.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido Antipyrine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products Formed:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the parent compound.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Acetamido Antipyrine-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for precise quantification.
Pharmacokinetics: Employed in drug metabolism studies to trace the metabolic pathways of pharmaceuticals.
Environmental Science: Utilized in the analysis of environmental samples to detect and quantify pollutants.
Biomedical Research: Used in the study of biochemical pathways and mechanisms of action of various drugs .
Comparison with Similar Compounds
4-Acetamido Antipyrine: The non-deuterated form of the compound.
Antipyrine: A parent compound with similar analgesic and antipyretic properties.
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide: Another compound used in analytical chemistry for similar purposes
Uniqueness: 4-Acetamido Antipyrine-d3 is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in research applications where precise quantification is essential .
Properties
IUPAC Name |
2,2,2-trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAGWXKSCXPNNZ-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.